Delavirdine Mesylate

Catalog No.
S525592
CAS No.
147221-93-0
M.F
C23H32N6O6S2
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delavirdine Mesylate

CAS Number

147221-93-0

Product Name

Delavirdine Mesylate

IUPAC Name

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

Molecular Formula

C23H32N6O6S2

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4)

InChI Key

MEPNHSOMXMALDZ-UHFFFAOYSA-N

SMILES

Array

solubility

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7

Synonyms

Delavirdine, Delavirdine Mesylate, Mesylate, Delavirdine, Rescriptor, U 90152, U 90152S, U-90152, U-90152S, U90152, U90152S

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O

The exact mass of the compound Delavirdine mesylate is 552.1825 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water: 2,942 mg/ml @ ph 1; 295 ug/ml @ ph 2; 0.81 ug/ml @ ph 7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Delavirdine mesylate (CAS 147221-93-0) is a synthetic bis(heteroaryl)piperazine (BHAP) non-nucleoside reverse transcriptase inhibitor (NNRTI). Procured primarily as a high-purity reference standard, it is distinguished by its dual utility: it is both a highly specific allosteric inhibitor of HIV-1 reverse transcriptase and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Unlike its free base counterpart, the mesylate salt is specifically engineered to overcome extreme pH-dependent solubility barriers, making it the required form for reproducible in vitro assays, pharmacokinetic modeling, and drug-drug interaction (DDI) studies where precise dosing and metabolic modulation are critical[1].

Generic substitution with delavirdine free base or other first-generation NNRTIs fundamentally compromises processability and experimental integrity. Procuring the free base instead of the mesylate salt results in near-insolubility at physiological pH (0.81 µg/mL at pH 7.4), leading to erratic dissolution, formulation failure, and the need for undesirable organic co-solvents[1]. Furthermore, substituting delavirdine with in-class alternatives like nevirapine or efavirenz is invalid for metabolic studies; while delavirdine is a potent CYP3A4 inhibitor that increases the exposure of co-administered substrates, nevirapine and efavirenz are strong CYP3A4 inducers[2]. This opposing metabolic behavior means that using a generic class substitute will reverse the intended pharmacokinetic drug-drug interaction profile, invalidating downstream data.

Aqueous Solubility and pH-Dependent Dissolution

The selection of the mesylate salt over the free base is driven by critical differences in aqueous solubility. Delavirdine free base is highly lipophilic and nearly insoluble at physiological pH, measuring just 0.81 µg/mL at pH 7.4. In contrast, the mesylate salt allows for the preparation of highly concentrated aqueous solutions (up to 100 mg/mL in water, yielding an initial pH of 2.6) before free base precipitation occurs[1]. This massive differential dictates that only the mesylate form can be reliably used for aqueous dosing in preclinical models without requiring excessive organic co-solvents.

Evidence DimensionAqueous solubility at physiological/neutral pH
Target Compound DataDelavirdine Mesylate (Supports initial 100 mg/mL aqueous dissolution)
Comparator Or BaselineDelavirdine Free Base (0.81 µg/mL at pH 7.4)
Quantified Difference>100,000-fold difference in initial aqueous solubility capacity
ConditionsAqueous media, room temperature (23°C)

Essential for formulation scientists and pharmacologists requiring reproducible aqueous dissolution and bioavailability in in vitro and in vivo models.

Cytochrome P450 3A4 Metabolic Modulation

Delavirdine distinctively acts as a potent inhibitor of CYP3A4, setting it apart from other widely used NNRTIs. In pharmacokinetic studies, co-administration of delavirdine inhibits the metabolism of CYP3A4 substrates (such as protease inhibitors), increasing their Area Under the Curve (AUC) by 50% to 80%. Conversely, comparators like nevirapine and efavirenz induce CYP3A4, thereby accelerating the clearance and decreasing the AUC of the same substrates[1]. This diametrically opposed mechanism makes delavirdine mesylate uniquely valuable as a pharmacokinetic boosting reference.

Evidence DimensionCYP3A4 Activity Modulation
Target Compound DataDelavirdine Mesylate (Potent CYP3A4 Inhibitor; increases substrate AUC by 50-80%)
Comparator Or BaselineNevirapine / Efavirenz (CYP3A4 Inducers; decrease substrate AUC)
Quantified DifferenceComplete reversal of metabolic effect (Inhibition vs. Induction)
ConditionsIn vivo pharmacokinetic drug-drug interaction models

Prevents catastrophic experimental design errors in DDI studies by ensuring researchers select an NNRTI that inhibits, rather than induces, CYP3A4 clearance.

In Vitro Antiviral Potency in Macrophage Models

Within the bis(heteroaryl)piperazine (BHAP) class of NNRTIs, delavirdine mesylate demonstrates vastly superior potency compared to its structural predecessor, atevirdine. In monocyte-derived macrophage (MDM) infection models using the HIV-1Ba-L isolate, delavirdine achieved an IC50 of 0.02 µM. Under identical assay conditions, atevirdine required an IC50 of 0.72 µM to achieve the same level of viral inhibition [1]. This 36-fold increase in potency solidifies delavirdine as the preferred BHAP reference material for high-stringency reverse transcriptase inhibition assays.

Evidence DimensionIC50 against HIV-1Ba-L
Target Compound DataDelavirdine Mesylate (0.02 µM)
Comparator Or BaselineAtevirdine (0.72 µM)
Quantified Difference36-fold higher inhibitory potency
ConditionsMonocyte-derived macrophages (MDM) in vitro assay

Justifies the procurement of delavirdine over earlier BHAP analogs to ensure maximum assay sensitivity and reliable baseline inhibition in antiviral screening.

Pharmacokinetic Drug-Drug Interaction (DDI) Modeling

Because delavirdine is a potent CYP3A4 inhibitor, it is utilized as a reference compound in DDI assays to intentionally suppress hepatic clearance of co-administered drugs. This allows researchers to study the maximum systemic exposure and toxicity limits of CYP3A4 substrates without the confounding auto-induction effects seen with other NNRTIs [1].

Salt Selection and Formulation Benchmarking

Delavirdine mesylate serves as a textbook industrial case study for overcoming extreme pH-dependent solubility. Formulation scientists procure this specific salt to benchmark dissolution enhancement techniques, comparing its rapid initial aqueous solubility against the near-insoluble free base at physiological pH[2].

Phenotypic Antiviral Resistance Profiling

Due to its specific binding profile as a BHAP derivative and its high baseline potency (IC50 ~0.02 µM), delavirdine mesylate is deployed in viral culture assays to map cross-resistance mutations in HIV-1 reverse transcriptase, distinguishing its resistance pathways from those of nevirapine or efavirenz [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to tan crystalline powder

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

552.18247511 Da

Monoisotopic Mass

552.18247511 Da

Heavy Atom Count

37

Odor

Odorless

Appearance

Solid powder

Melting Point

MP: 226-228 °C /Delavirdine/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

421105KRQE

Related CAS

136817-59-9 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Livertox Summary

Delavirdine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Delavirdine is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents; Anti-HIV Agents; Anti-Retroviral Agents; Reverse Transcriptase Inhibitors

Therapeutic Uses

Delavirdine is indicated in the treatment of HIV-1 infection in combination with other appropriate antiretroviral therapy. /Included in US product labeling/

Pharmacology

Delavirdine Mesylate is a mesylate salt form of delavirdine, a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.

MeSH Pharmacological Classification

Anti-HIV Agents

Mechanism of Action

After entering the cell, delavirdine binds to a hydrophobic pocket in the p66 subunit of reverse transcriptase. This causes a conformational change to a stable, inactive form of the enzyme. The delavirdine-reverse transcriptase complex is stabilized by hydrogen bonds at residue Lys-103 and strong hydrophobic interactions with residue Pro-236. Much higher concentrations of delavirdine are required to inhibit cellular polymerase than reverse transcriptase.
While the complete mechanism of antiviral activity of delavirdine has not been fully elucidated, the drug inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. HIV reverse transcriptase is essential for viral replication, and its activities occur in the host cell cytoplasm after the viral particle penetrates the cell membrane and releases the viral core, but before nuclear entry and chromosomal integration of proviral DNA. The enzyme is multifunctional, with 3 principal activities (ie., RNA-directed DNA polymerase, RNase H, and DNA-directed DNA polymerase functions). Using viral RNA as a template, reverse transcriptase forms a minus strand of viral DNA, creating a double-stranded RNA:DNA hybrid (i.e., RNA-directed DNA polymerase function). The RNase H function of reverse transcriptase facilitates copying of viral RNA by degrading the RNA component of the RNA:DNA hybrid after the RNA is copied, leaving a single minus strand of viral DNA. Using the newly formed minus strand of viral DNA as a template, reverse transcriptase forms the plus strand of viral DNA, converting single-stranded viral DNA to the double-stranded proviral DNA form (i.e, DNA-directed DNA polymerase function). BHAP derivatives, including delavirdine, inhibit the polymerase functions, but not the RNase H function, of reverse transcriptase. The drugs bind directly to heterodimeric HIV-1 reverse transcriptase and exert a virustatic effect by acting as a specific, noncompetitive HIV-1 reverse transcriptase inhibitor.
Nonnucleoside reverse transcriptase inhibitors affect reverse transcriptase at a different site than nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine), and the drugs have different mechanisms of action. Unlike currently available nonnucleoside reverse transcriptase inhibitors, dideoxynucleoside antiretroviral agents require intracellular conversion to triphosphate metabolites, which then compete with naturally occurring deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase and cause premature viral DNA chain termination by preventing further 5 to 3 phosphodiester linkages.

Vapor Pressure

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

147221-93-0

Absorption Distribution and Excretion

Elimination: Fecal: 44% following multiple doses of 330 mg three times a day in healthy volunteers. Renal: 51%, following multiple doses of 330 mg three times a day in healthy volunteers. Less than 5% of the dose is recovered unchanged in urine.
Delavirdine is distributed predominantly into blood plasma.
Delavirdine is well absorbed, especially at pH less than 2.0.
Delavirdine mesylate is rapidly absorbed following oral administration, and peak plasma concentrations of the drug are attained approximately 1 hour after the dose. Following oral administration of 400 mg of delavirdine mesylate 3 times daily in HIV-infected adults, mean steady-state peak plasma concentrations of the drug are 15.98 ug/ml (range: 0.91-45.66 ug/ml), mean trough plasma concentrations are 6.85 ug/ml (range: 0.05-20.55 ug/ml), and mean AUC is 82.19 ughour/ml.
For more Absorption, Distribution and Excretion (Complete) data for DELAVIRDINE MESYLATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Delavirdine binds extensively to plasma proteins and primarily is metabolized by CYP3A4. The major metabolic pathway results in N-dealkylation. There is considerable intersubject variability in plasma delavirdine concentrations related to differences in CYP3A activity. The CSF-to-plasma ratio is 0.02.
The metabolism of delavirdine in the mouse was extensive and involved amide bond cleavage, N-desalkylation, hydroxylation at the C-6' position of the pyridine ring, and pyridine ring-cleavage as determined by MS and/or 1H and 13C NMR spectroscopies. N-desalkylation and amide bond cleavage were the primary metabolic pathways at low drug doses and, as the biotransformation of delavirdine to desalkyl delavirdine reached saturation or inhibition, amide bond cleavage became the predominant pathway at higher doses and after multiple doses.

Wikipedia

Delavirdine mesylate

Drug Warnings

Plasma lipid and lipoprotein levels were measured at baseline and after 8 weeks of highly active antiretroviral therapy among patients receiving delavirdine with or without a protease inhibitor (PI). In patients receiving nucleoside reverse transcriptase inhibitors (NRTI) plus delavirdine, there was a statistically significant increase in cholesterol and HDL levels, whereas those receiving NRTI plus a PI had no significant change in their HDL levels. When delavirdine was combined with a PI, there was a more dramatic increase in both cholesterol and HDL concentrations.
Rash is the most frequently reported adverse effect of delavirdine. In 2 clinical studies..., rash was reported in 32-35% of adults who received the usual dosage of delavirdine in conjunction with nucleoside reverse transcriptase inhibitors compared with 16-21% of adults who received the nucleoside reverse transcriptase inhibitors alone. In these studies, grade 1 rash (erythema, pruritus), grade 2 rash (diffuse maculopapular rash, dry desquamation), or grade 3 rash (vesiculation, moist desquamation, ulceration) occurred in about 17, 14, and 4%, respectively, of patients receiving delavirdine in conjunction with nucleoside reverse transcriptase inhibitors compared with 12, 6, and 0%, respectively, of patients receiving the nucleoside reverse transcriptase inhibitors alone.There were no cases of grade 4 rash (erythema multiforme, Stevens-Johnson syndrome, toxic epidermal necrolysis, necrosis requiring surgery, exfoliative dermatitis) in either patient group. About 3-4% of patients receiving delavirdine in conjunction with nucleoside reverse transcriptase inhibitors discontinued treatment because of rash compared with 0-1% of patients who received the nucleoside reverse transcriptase inhibitors alone.
Delavirdine-associated rash occurs mainly on the upper body and proximal arms with decreasing intensity of the lesions on the neck and face and progressively less on the rest of the trunk and limbs. Rash usually is evident within the first few weeks following initiation of delavirdine therapy; occurrence of rash after 1 month of therapy is uncommon. Because there is no evidence that the incidence of rash is decreased by initiating delavirdine therapy using a low dose and then titrating dosage, dosage titration is not recommended.
Severe and life-threatening skin reactions, including Stevens-Johnson syndrome and erythema multiforme, have been reported rarely in patients receiving delavirdine; 2 cases of Stevens-Johnson syndrome were reported during postmarketing surveillance. These severe reactions resolved after the drug was discontinued..
For more Drug Warnings (Complete) data for DELAVIRDINE MESYLATE (26 total), please visit the HSDB record page.

Biological Half Life

The apparent plasma half-life of delavirdine increases with dose. The mean plasma half-life of delavirdine is 5.8 hours (range: 2-11 hours) in adults receiving a dosage of 400 mg 3 times daily.
Elimination from plasma: Mean, 5.8 hours (range, 2 to 11 hours) following treatment with 400 mg three times a day. The apparent half-life increases with dose.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

D.L. Romero et al, WO 91 09849 (1991 to Upjohn)

Storage Conditions

Commercially available delavirdine mesylate tablets should be stored at a controlled room temperature of 20-25 °C. The tablets should be kept in a tight container and protected from high humidity.

Interactions

Concurrent administration of amphetamines, astemizole, benzodiazepines, calcium channel blocking agents, cisapride, ergot derivatives, or terfenadine with delavirdine may result in potentially serious and/or life-threatening adverse events as a result of the inhibitory effect of delavirdine on CYP isoenzymes 3A and 2C9; it is recommended that dosage adjustments be made for these medications, or that alternative medications be used, while patients are taking delavirdine.
Concurrent administration of delavirdine 300 mg with aluminum and magnesium oral suspension decreases AUC for delavirdine by 41 + or - 19%; patients should be advised not to take antacids within 1 hour of taking delavirdine.
Concurrent use of delavirdine with carbamazepine, phenobarbital, or phenytoin substantially decreases the trough plasma concentration of delavirdine; concurrent use is not recommended.
Cimetidine, famotidine, nizatidine, and ranitidine increase gastric pH and may reduce absorption of delavirdine; long-term use of these medications with delavirdine is not recommended.
For more Interactions (Complete) data for DELAVIRDINE MESYLATE (17 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Shelton MJ, Hewitt RG, Adams J, Della-Coletta A, Cox S, Morse GD. Pharmacokinetics of ritonavir and delavirdine in human immunodeficiency virus-infected patients. Antimicrob Agents Chemother. 2003 May;47(5):1694-9. PubMed PMID: 12709342; PubMed Central PMCID: PMC153300.
2: Friedland GH, Pollard R, Griffith B, Hughes M, Morse G, Bassett R, Freimuth W, Demeter L, Connick E, Nevin T, Hirsch M, Fischl M. Efficacy and safety of delavirdine mesylate with zidovudine and didanosine compared with two-drug combinations of these agents in persons with HIV disease with CD4 counts of 100 to 500 cells/mm3 (ACTG 261). ACTG 261 Team. J Acquir Immune Defic Syndr. 1999 Aug 1;21(4):281-92. PubMed PMID: 10428106.
3: Borin MT, Cox SR, Herman BD, Carel BJ, Anderson RD, Freimuth WW. Effect of fluconazole on the steady-state pharmacokinetics of delavirdine in human immunodeficiency virus-positive patients. Antimicrob Agents Chemother. 1997 Sep;41(9):1892-7. PubMed PMID: 9303380; PubMed Central PMCID: PMC164031.
4: White JG. In situ determination of delavirdine mesylate particle size in solid oral dosage forms. Pharm Res. 1999 Apr;16(4):545-8. PubMed PMID: 10227710.
5: Ferry JJ, Herman BD, Carel BJ, Carlson GF, Batts DH. Pharmacokinetic drug-drug interaction study of delavirdine and indinavir in healthy volunteers. J Acquir Immune Defic Syndr Hum Retrovirol. 1998 Jul 1;18(3):252-9. PubMed PMID: 9665503.
6: Shelton MJ, Hewitt RG, Adams JM, Cox SR, Chambers JH, Morse GD. Delavirdine malabsorption in HIV-infected subjects with spontaneous gastric hypoacidity. J Clin Pharmacol. 2003 Feb;43(2):171-9. PubMed PMID: 12616670.
7: Bergren MS, Chao RS, Meulman PA, Sarver RW, Lyster MA, Havens JL, Hawley M. Solid phases of delavirdine mesylate. J Pharm Sci. 1996 Aug;85(8):834-41. PubMed PMID: 8863273.
8: Morse GD, Fischl MA, Shelton MJ, Cox SR, Driver M, DeRemer M, Freimuth WW. Single-dose pharmacokinetics of delavirdine mesylate and didanosine in patients with human immunodeficiency virus infection. Antimicrob Agents Chemother. 1997 Jan;41(1):169-74. PubMed PMID: 8980774; PubMed Central PMCID: PMC163679.
9: Voorman RL, Maio SM, Payne NA, Zhao Z, Koeplinger KA, Wang X. Microsomal metabolism of delavirdine: evidence for mechanism-based inactivation of human cytochrome P450 3A. J Pharmacol Exp Ther. 1998 Oct;287(1):381-8. PubMed PMID: 9765359.
10: Tran JQ, Petersen C, Garrett M, Hee B, Kerr BM. Pharmacokinetic interaction between amprenavir and delavirdine: evidence of induced clearance by amprenavir. Clin Pharmacol Ther. 2002 Dec;72(6):615-26. PubMed PMID: 12496743.
11: Gao P. Determination of the composition of delavirdine mesylate polymorph and pseudopolymorph mixtures using 13C CP/MAS NMR. Pharm Res. 1996 Jul;13(7):1095-104. PubMed PMID: 8842052.
12: Chang M, Sood VK, Kloosterman DA, Hauer MJ, Fagerness PE, Sanders PE, Vrbanac JJ. Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metab Dispos. 1997 Jul;25(7):814-27. PubMed PMID: 9224776.
13: Adams WJ, Aristoff PA, Jensen RK, Morozowich W, Romero DL, Schinzer WC, Tarpley WG, Thomas RC. Discovery and development of the BHAP nonnucleoside reverse transcriptase inhibitor delavirdine mesylate. Pharm Biotechnol. 1998;11:285-312. Review. PubMed PMID: 9760685.
14: Been-Tiktak AM, Boucher CA, Brun-Vezinet F, Joly V, Mulder JW, Jost J, Cooper DA, Moroni M, Gatell JM, Staszewski S, Colebunders R, Stewart GJ, Hawkins DA, Johnson MA, Parkin JM, Kennedy DH, Hoy JF, Borleffs JC. Efficacy and safety of combination therapy with delavirdine and zidovudine: a European/Australian phase II trial. Int J Antimicrob Agents. 1999 Jan;11(1):13-21. PubMed PMID: 10075273.
15: Scott LJ, Perry CM. Delavirdine: a review of its use in HIV infection. Drugs. 2000 Dec;60(6):1411-44. Review. PubMed PMID: 11152019.
16: Kuo YC, Chung CY. Solid lipid nanoparticles comprising internal Compritol 888 ATO, tripalmitin and cacao butter for encapsulating and releasing stavudine, delavirdine and saquinavir. Colloids Surf B Biointerfaces. 2011 Dec 1;88(2):682-90. doi: 10.1016/j.colsurfb.2011.07.060. Epub 2011 Aug 6. PubMed PMID: 21865017.
17: Veldkamp AI, van Heeswijk RP, Hoetelmans RM, Meenhorst PL, Mulder JW, Lange JM, Beijnen JH. Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. J Chromatogr B Biomed Sci Appl. 1999 Apr 30;727(1-2):151-7. PubMed PMID: 10360434.
18: Tran JQ, Gerber JG, Kerr BM. Delavirdine: clinical pharmacokinetics and drug interactions. Clin Pharmacokinet. 2001;40(3):207-26. Review. PubMed PMID: 11327199.
19: Chang M, Sood VK, Wilson GJ, Kloosterman DA, Sanders PE, Hauer MJ, Fagerness PE. Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metab Dispos. 1997 Feb;25(2):228-42. PubMed PMID: 9029054.
20: Cheng CL, Smith DE, Carver PL, Cox SR, Watkins PB, Blake DS, Kauffman CA, Meyer KM, Amidon GL, Stetson PL. Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clin Pharmacol Ther. 1997 May;61(5):531-43. PubMed PMID: 9164415.

Explore Compound Types